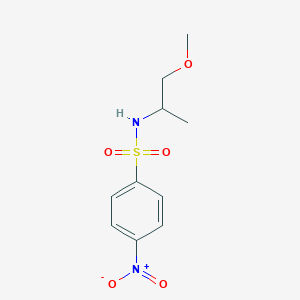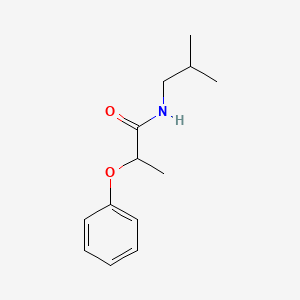![molecular formula C21H23NO3S B3952336 methyl 1-[phenyl(phenylthio)acetyl]-4-piperidinecarboxylate](/img/structure/B3952336.png)
methyl 1-[phenyl(phenylthio)acetyl]-4-piperidinecarboxylate
Overview
Description
Methyl 1-[phenyl(phenylthio)acetyl]-4-piperidinecarboxylate, also known as MPTP, is a synthetic compound that has been widely used in scientific research. MPTP is a potent inhibitor of mitochondrial complex I and has been used to induce Parkinson's disease-like symptoms in animal models.
Mechanism of Action
Methyl 1-[phenyl(phenylthio)acetyl]-4-piperidinecarboxylate is a potent inhibitor of mitochondrial complex I, which plays a critical role in oxidative phosphorylation. The inhibition of complex I by this compound leads to a decrease in ATP production and an increase in reactive oxygen species (ROS). This compound is metabolized in the brain to form MPP+, which selectively damages dopaminergic neurons in the substantia nigra, leading to Parkinson's disease-like symptoms.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily due to its inhibition of mitochondrial complex I. This inhibition leads to a decrease in ATP production and an increase in ROS, which can lead to oxidative stress and cell death. This compound also selectively damages dopaminergic neurons in the substantia nigra, leading to Parkinson's disease-like symptoms.
Advantages and Limitations for Lab Experiments
Methyl 1-[phenyl(phenylthio)acetyl]-4-piperidinecarboxylate has several advantages for lab experiments, including its ability to induce Parkinson's disease-like symptoms in animal models and its potent inhibition of mitochondrial complex I. However, this compound also has several limitations, including its toxicity and potential for off-target effects.
Future Directions
There are several future directions for research on methyl 1-[phenyl(phenylthio)acetyl]-4-piperidinecarboxylate, including the development of new compounds that selectively target mitochondrial complex I, the investigation of the role of mitochondrial dysfunction in other neurodegenerative diseases, and the development of new therapies for Parkinson's disease based on the mechanisms of this compound-induced neurodegeneration.
Conclusion:
In conclusion, this compound is a synthetic compound that has been widely used in scientific research to study the mechanisms of Parkinson's disease. This compound is a potent inhibitor of mitochondrial complex I and has been used to induce Parkinson's disease-like symptoms in animal models. While this compound has several advantages for lab experiments, including its ability to induce Parkinson's disease-like symptoms in animal models and its potent inhibition of mitochondrial complex I, it also has several limitations, including its toxicity and potential for off-target effects. There are several future directions for research on this compound, including the development of new compounds that selectively target mitochondrial complex I and the investigation of the role of mitochondrial dysfunction in other neurodegenerative diseases.
Scientific Research Applications
Methyl 1-[phenyl(phenylthio)acetyl]-4-piperidinecarboxylate has been used extensively in scientific research to study the mechanisms of Parkinson's disease. This compound is metabolized in the brain to form MPP+, which selectively damages dopaminergic neurons in the substantia nigra, leading to Parkinson's disease-like symptoms. This compound has also been used to study the role of mitochondrial dysfunction in neurodegenerative diseases.
properties
IUPAC Name |
methyl 1-(2-phenyl-2-phenylsulfanylacetyl)piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3S/c1-25-21(24)17-12-14-22(15-13-17)20(23)19(16-8-4-2-5-9-16)26-18-10-6-3-7-11-18/h2-11,17,19H,12-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEFIKHONKGLBAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C(=O)C(C2=CC=CC=C2)SC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-butyl-5-[(1-phenyl-1H-pyrazol-4-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3952260.png)



![2-[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B3952292.png)
![6-ethyl-6-methyl-10-phenyl-5,6,9,10-tetrahydro-7H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-7-one](/img/structure/B3952295.png)
![N-{[(2-nitrophenyl)amino]carbonothioyl}propanamide](/img/structure/B3952302.png)
![2-ethyl-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}hexanamide](/img/structure/B3952305.png)
![N~3~-acetyl-N~1~-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-beta-alaninamide](/img/structure/B3952315.png)

![2-methoxy-5-({4-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]-1-phthalazinyl}amino)benzamide](/img/structure/B3952337.png)

![1-(9H-carbazol-9-yl)-3-[4-(4-chlorobenzyl)-1-piperazinyl]-2-propanol](/img/structure/B3952355.png)